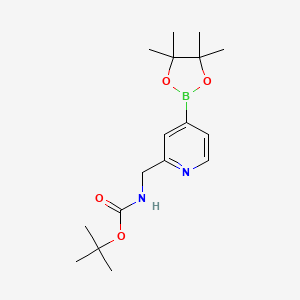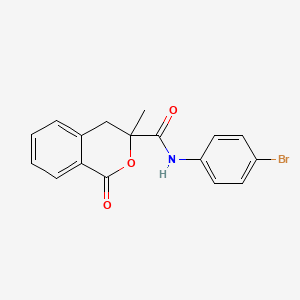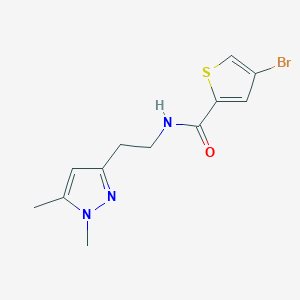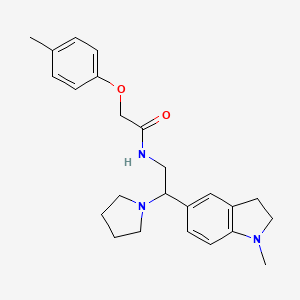
2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester” is a type of organoboron compound that is used as a building block in organic synthesis . It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Synthesis Analysis
The synthesis of “2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester” involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving “2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester” include Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound can also undergo protodeboronation, a process that is not well developed .Physical And Chemical Properties Analysis
Boronic acids and their esters, including “2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester”, are only marginally stable in water . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring and the pH .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
Pinacol boronic esters, such as “2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Synthesis of New Pyridazino [4,5-b]indol-4-ones
This compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones . These are analogs used as DYRK1A inhibitors , which have potential applications in the treatment of diseases like Alzheimer’s and Down syndrome.
Synthesis of Pyridazin-3 (2H)-one Analogs
In addition to pyridazino [4,5-b]indol-4-ones, “2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester” is also used in the synthesis of pyridazin-3 (2H)-one analogs . These analogs are also used as DYRK1A inhibitors .
Suzuki-Miyaura Coupling Reactions
One of the most important applications of organoboron compounds like “2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester” is in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .
Preparation of HIV-1 Protease Inhibitors
This compound is used as a reagent in the preparation of HIV-1 protease inhibitors . These inhibitors are a type of antiretroviral drug used to treat HIV/AIDS .
Synthesis of Potential Cancer Therapeutics
“2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester” is used in the synthesis of potential cancer therapeutics . Specifically, it is used in the preparation of PDK1 and protein kinase CK2 inhibitors , which have potential applications in cancer treatment.
Mecanismo De Acción
Target of Action
The primary target of 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
The pharmacokinetics of the compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and bioavailability may be affected by its stability in water .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic molecules, making the compound a valuable building block in organic synthesis .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be affected by the pH of its environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-13-10-12(8-9-19-13)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVPHYYOUHQEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2956505.png)

![6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2956507.png)
![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2956508.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2956509.png)


![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956513.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)